molecular formula C19H20N2O7S B12177179 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B12177179
M. Wt: 420.4 g/mol
InChI Key: IFEJYXGOPKYLHT-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a sulfone group and a trimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C19H20N2O7S

Molecular Weight

420.4 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C19H20N2O7S/c1-26-14-10-12(11-15(27-2)18(14)28-3)20-17(22)8-9-21-19(23)13-6-4-5-7-16(13)29(21,24)25/h4-7,10-11H,8-9H2,1-3H3,(H,20,22)

InChI Key

IFEJYXGOPKYLHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfone Group: The sulfone group is introduced by oxidizing the benzothiazole ring with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the benzothiazole sulfone reacts with a trimethoxyphenyl halide in the presence of a base.

    Formation of Propanamide: The final step involves the amidation of the intermediate product with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfone group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-phenylpropanamide: Lacks the trimethoxyphenyl group, resulting in different reactivity and binding properties.

    3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide: Contains a single methoxy group, leading to variations in its chemical behavior.

Uniqueness

The presence of the trimethoxyphenyl group in 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide enhances its binding affinity and specificity, making it a more potent candidate for various applications compared to its analogs.

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula is C16H18N2O5SC_{16}H_{18}N_{2}O_{5}S, with a molecular weight of 350.39 g/mol. Its structure includes a benzothiazole moiety linked to a propanamide group with trimethoxyphenyl substitution.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with amines and acylating agents under controlled conditions. The process can yield various analogs with differing biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown potent inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)10Apoptosis induction
Compound BMCF-7 (Breast)15Cell cycle arrest
Target CompoundA549 (Lung)12Inhibition of proliferation

Antimicrobial Activity

The benzothiazole derivatives have also been evaluated for their antimicrobial properties. For instance, N-(3,4,5-trimethoxyphenyl) substitutions have been associated with enhanced antibacterial effects against Gram-positive bacteria.

Ion Channel Modulation

Research has highlighted that certain benzothiazole derivatives can act as inhibitors of ion channels, specifically Kv1.3 potassium channels. This activity is significant in the context of autoimmune diseases and inflammation.

  • In vitro studies demonstrated that the target compound showed comparable potency to known inhibitors like PAP-1 when tested under IonWorks patch clamp assay conditions .

Study 1: In Vitro Evaluation

A study published in PubMed evaluated a series of benzothiazole derivatives for their Kv1.3 inhibitory activity. The results indicated that compounds with similar structures to the target compound exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications in autoimmune disorders .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of related benzothiazole compounds on various cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

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